molecular formula C19H20N4O3S2 B11615621 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11615621
M. Wt: 416.5 g/mol
InChI Key: QTRBJYBPJZBYAY-UVTDQMKNSA-N
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Description

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O3S2/c1-2-22-18(25)14(28-19(22)27)10-13-16(20-11-12-6-5-9-26-12)21-15-7-3-4-8-23(15)17(13)24/h3-4,7-8,10,12,20H,2,5-6,9,11H2,1H3/b14-10-

InChI Key

QTRBJYBPJZBYAY-UVTDQMKNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Structure

The molecular formula of the compound is C20H22N4O3S2C_{20}H_{22}N_4O_3S^2 with a molecular weight of approximately 422.55 g/mol. The structure features a thiazolidine ring, a pyrido-pyrimidine moiety, and various functional groups that contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of thiazolidine compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2). In vitro studies revealed that certain derivatives induced apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

The proposed mechanism involves the inhibition of specific enzymes associated with cancer metabolism. For example, some thiazolidine derivatives have been identified as inhibitors of carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. The inhibition constants (KIs) for these isoforms were found to be in the nanomolar range, indicating potent activity .

Enzyme Inhibition Studies

The compound's ability to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) has also been explored. This enzyme plays a crucial role in regulating cortisol levels and has been linked to metabolic syndrome. Inhibitors of 11beta-HSD1 can potentially mitigate obesity-related disorders by altering cortisol metabolism .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the anticancer potential of thiazolidine derivatives.
    • Method : In vitro assays on MCF-7 and Caco-2 cell lines.
    • Findings : Compound 4c showed an IC50 value of 3.96 µM against MCF-7 cells, indicating strong anticancer potential .
  • Enzyme Inhibition Analysis :
    • Objective : Assess the inhibitory effects on carbonic anhydrase.
    • Method : Stopped-flow CO2 hydrase assay.
    • Findings : Compounds exhibited KIs ranging from 2.6 nM to 598.2 nM for hCA II and hCA IX isoforms, respectively .

Toxicity and Safety

While many thiazolidine derivatives show promising biological activity, their safety profiles must be thoroughly evaluated. Preliminary toxicity studies indicate that some compounds may have acceptable safety margins; however, comprehensive toxicological assessments are needed before clinical applications.

Potential Therapeutic Applications

Given its diverse biological activities, the compound may hold therapeutic potential in treating:

  • Cancers (e.g., breast and colorectal)
  • Metabolic syndrome-related disorders
  • Other conditions involving dysregulated steroid metabolism

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.